molecular formula C15H11Cl4NO2 B185975 N-[(4-chlorophenyl)methyl]-2-(2,4,6-trichlorophenoxy)acetamide CAS No. 24727-40-0

N-[(4-chlorophenyl)methyl]-2-(2,4,6-trichlorophenoxy)acetamide

Cat. No. B185975
CAS RN: 24727-40-0
M. Wt: 379.1 g/mol
InChI Key: YWNGLAYYWCADFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-chlorophenyl)methyl]-2-(2,4,6-trichlorophenoxy)acetamide (also known as CPMA) is a synthetic compound that has been extensively studied for its potential use in scientific research. CPMA belongs to the class of compounds known as chloroacetanilides, which have been widely used as herbicides.

Mechanism Of Action

CPMA inhibits the activity of the enzyme acetyl-CoA carboxylase (ACC), which is involved in the biosynthesis of fatty acids in plants. This inhibition leads to a decrease in the production of fatty acids, which are essential for the growth and development of plants.

Biochemical And Physiological Effects

CPMA has been shown to have a number of biochemical and physiological effects on plants. It inhibits the activity of ACC, which leads to a decrease in the production of fatty acids. This, in turn, leads to a decrease in the growth and development of plants. CPMA has also been shown to induce oxidative stress in plants, which can lead to cell damage and death.

Advantages And Limitations For Lab Experiments

One advantage of using CPMA in lab experiments is that it is a well-characterized compound with a known mechanism of action. This allows researchers to design experiments that specifically target the activity of ACC in plants. However, one limitation of using CPMA is that it is a synthetic compound that may not accurately reflect the effects of natural herbicides on plants.

Future Directions

There are a number of future directions for research on CPMA. One area of interest is the development of new herbicides that target the ACC enzyme. Another area of interest is the use of CPMA as a tool to study the role of fatty acids in plant growth and development. Additionally, CPMA may have potential applications in the development of new drugs for the treatment of diseases such as cancer, which are characterized by abnormal fatty acid metabolism.

Synthesis Methods

The synthesis of CPMA involves the reaction of 2,4,6-trichlorophenol with chloroacetyl chloride to form 2,4,6-trichlorophenoxyacetyl chloride. This intermediate is then reacted with 4-chlorobenzylamine to yield CPMA.

Scientific Research Applications

CPMA has been used in scientific research as a tool to study the role of the herbicide target site in plants. It has been shown to inhibit the growth of various plant species by interfering with the biosynthesis of fatty acids. CPMA has also been used to investigate the mechanism of action of other herbicides.

properties

CAS RN

24727-40-0

Product Name

N-[(4-chlorophenyl)methyl]-2-(2,4,6-trichlorophenoxy)acetamide

Molecular Formula

C15H11Cl4NO2

Molecular Weight

379.1 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(2,4,6-trichlorophenoxy)acetamide

InChI

InChI=1S/C15H11Cl4NO2/c16-10-3-1-9(2-4-10)7-20-14(21)8-22-15-12(18)5-11(17)6-13(15)19/h1-6H,7-8H2,(H,20,21)

InChI Key

YWNGLAYYWCADFI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CNC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1CNC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl)Cl

Other CAS RN

24727-40-0

Origin of Product

United States

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